Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-
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Overview
Description
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This particular compound features a purine base, which is a fundamental component of nucleic acids, and a guanidine group, which enhances its reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used under mild conditions.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Copper-Catalyzed Cross-Coupling: This method is used for the preparation of cyclic guanidines.
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of polymer-supported guanidylation and metal-catalyzed processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, affecting its reactivity and binding properties.
Reduction: Reduction reactions can alter the purine base, impacting its biological activity.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are known for their biological activity.
Uniqueness
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is unique due to its combination of a purine base and a guanidine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
676324-06-4 |
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Molecular Formula |
C9H14N8O2 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-[2-amino-9-(2,3-dihydroxypropyl)purin-6-yl]guanidine |
InChI |
InChI=1S/C9H14N8O2/c10-8(11)14-6-5-7(16-9(12)15-6)17(3-13-5)1-4(19)2-18/h3-4,18-19H,1-2H2,(H6,10,11,12,14,15,16) |
InChI Key |
WUYSYYONZGIQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)O)N)N=C(N)N |
Origin of Product |
United States |
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